molecular formula C7H5F3N4O B8461440 6-Amino-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol CAS No. 57390-41-7

6-Amino-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol

Cat. No.: B8461440
CAS No.: 57390-41-7
M. Wt: 218.14 g/mol
InChI Key: INSYXDCYZRUQKB-UHFFFAOYSA-N
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Description

6-Amino-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol is a useful research compound. Its molecular formula is C7H5F3N4O and its molecular weight is 218.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

57390-41-7

Molecular Formula

C7H5F3N4O

Molecular Weight

218.14 g/mol

IUPAC Name

1-hydroxy-2-(trifluoromethyl)imidazo[4,5-b]pyridin-6-amine

InChI

InChI=1S/C7H5F3N4O/c8-7(9,10)6-13-5-4(14(6)15)1-3(11)2-12-5/h1-2,15H,11H2

InChI Key

INSYXDCYZRUQKB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1N(C(=N2)C(F)(F)F)O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Nitro-1-hydroxy-2-(trifluoromethyl)-1H-imidazo(4,5-b)pyridine (4.9 grams) was mixed with 100 milliliters of ethanol and 3 milliliters of concentrated hydrochloric acid, and 1 gram of 5 percent palladium on carbon was added to the mixture. The mixture was hydrogenated to a 3 mole-equivalent uptake of hydrogen. The reaction mixture was then filtered and evaporated, yielding a gummy solid residue which was taken up in 150 milliliters of water and used directly in the reaction reported in the following example.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

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